1-(Methoxymethyl)-4-nitrobenzene

Description

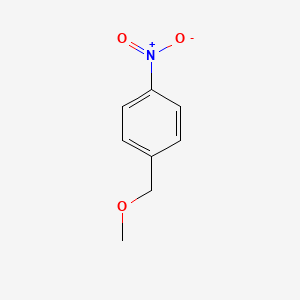

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZCGAQNYXPMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311486 | |

| Record name | p-methoxymethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-83-9 | |

| Record name | NSC243671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxymethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-NITROBENZYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Methoxymethyl)-4-nitrobenzene CAS number

An In-Depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene (CAS: 1515-83-9)

Executive Summary

1-(Methoxymethyl)-4-nitrobenzene is a valuable nitroaromatic compound utilized primarily as an intermediate and building block in organic synthesis. Its structure, featuring a nitro group and a methoxymethyl substituent on a benzene ring, offers dual reactivity that chemists can exploit for constructing more complex molecular architectures. The nitro group can be readily reduced to an amine, a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and materials. Simultaneously, the methoxymethyl group, a protected form of a hydroxymethyl group, provides stability under various reaction conditions while allowing for potential deprotection to unmask the alcohol functionality. This guide provides a comprehensive overview of 1-(Methoxymethyl)-4-nitrobenzene, including its chemical properties, detailed synthesis protocols, key synthetic applications, and essential safety and handling information for researchers and chemical professionals.

Chemical Identity and Properties

1-(Methoxymethyl)-4-nitrobenzene is a distinct chemical entity from its isomer, 4-nitroanisole (1-methoxy-4-nitrobenzene). The key difference lies in the placement of the ether linkage; in 1-(methoxymethyl)-4-nitrobenzene, a methylene bridge separates the oxygen atom from the aromatic ring, classifying it as a benzyl ether. This structural nuance significantly influences its reactivity and physical properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1515-83-9 | [1][2][3] |

| IUPAC Name | 1-(Methoxymethyl)-4-nitrobenzene | |

| Synonyms | Methyl 4-nitrobenzyl ether | [1] |

| Molecular Formula | C₈H₉NO₃ | [1][2][4] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| SMILES | O=[O-] | [1] |

| Boiling Point | 119.2 °C (Predicted) | [3] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis and Purification

The most direct and common synthesis of 1-(Methoxymethyl)-4-nitrobenzene is through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-nitrobenzyl alcohol is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an iodomethane.

Principle of Synthesis

The reaction proceeds via an Sₙ2 mechanism. 4-Nitrobenzyl alcohol is first converted to its corresponding alkoxide by a suitable base (e.g., sodium hydride). The resulting nucleophilic alkoxide attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group and forming the desired ether product. The presence of the electron-withdrawing nitro group enhances the acidity of the benzylic alcohol's proton, facilitating its deprotonation.

Detailed Experimental Protocol: Synthesis from 4-Nitrobenzyl Alcohol[2]

-

Materials:

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add iodomethane (1.5 equivalents) dropwise.

-

Let the reaction stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 1-(methoxymethyl)-4-nitrobenzene as a pure compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 1-(Methoxymethyl)-4-nitrobenzene.

Applications in Research and Drug Development

The primary utility of 1-(methoxymethyl)-4-nitrobenzene in a research and drug development context is as a versatile chemical intermediate. Its two distinct functional groups can be manipulated sequentially to build molecular complexity.

Key Synthetic Transformations

-

Reduction of the Nitro Group: The nitro group is a synthetic precursor to an aniline. This transformation is fundamental in medicinal chemistry as anilines are present in a vast number of pharmaceuticals. Standard reduction conditions include catalytic hydrogenation (H₂, Pd/C), or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This reaction unmasks a nucleophilic amino group, ready for further functionalization such as acylation, alkylation, or sulfonylation.

-

Cleavage of the Methoxymethyl Ether: While the methoxymethyl group is relatively stable, it can be cleaved under specific acidic conditions to reveal the primary benzyl alcohol. This deprotection strategy can be employed later in a synthetic sequence to introduce or modify another part of the molecule.

Example Application: Synthesis of a Difunctional Intermediate

A common synthetic strategy involves the reduction of the nitro group to form 4-(methoxymethyl)aniline. This product is a valuable intermediate itself, containing a nucleophilic amine and a stable ether. This intermediate can be used to synthesize a variety of structures, for example, by forming an amide bond through the amine, while the methoxymethyl group remains intact for potential later-stage modification.

Caption: Synthetic utility of 1-(Methoxymethyl)-4-nitrobenzene as an intermediate.

Safety, Handling, and Storage

As with all nitroaromatic compounds, 1-(methoxymethyl)-4-nitrobenzene must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related structures and supplier information provide a strong basis for safe handling protocols.[1][5]

Table 2: GHS Hazard Information

| Hazard | Code | Statement | Source(s) |

| Pictogram | Warning | [1] | |

| Hazard Statement | H302 | Harmful if swallowed | [1][6] |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [1] |

| P270 | Do not eat, drink or smoke when using this product. | [1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] | |

| P330 | Rinse mouth. | [1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

-

General Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[7]

First Aid Measures

-

If Swallowed: Rinse mouth. Get medical aid immediately. Never give anything by mouth to an unconscious person.[5]

-

If Inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

-

In Case of Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]

-

In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]

Conclusion

1-(Methoxymethyl)-4-nitrobenzene, CAS number 1515-83-9, is a strategically important organic intermediate. Its value lies in the orthogonal reactivity of its nitro and methoxymethyl functional groups, which allows for selective chemical transformations. The straightforward synthesis from 4-nitrobenzyl alcohol and the critical transformation of its nitro group into an amine make it a useful building block for creating libraries of compounds for screening in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this and any related nitroaromatic compound. This guide serves as a foundational resource for researchers to understand and effectively utilize 1-(methoxymethyl)-4-nitrobenzene in their synthetic endeavors.

References

-

Chemsigma. (n.d.). 1-(methoxymethyl)-4-nitrobenzene [1515-83-9]. Retrieved from [Link]

-

1PlusChem. (n.d.). 1515-83-9 | 1-(Methoxymethyl)-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]

-

Australian Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemiz. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid [Video]. YouTube. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 80866-88-2, 3-METHOXY-4-NITROBENZYL ALCOHOL. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

Sources

- 1. 1515-83-9|1-(Methoxymethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. Benzene,1-(methoxymethyl)-4-nitro- synthesis - chemicalbook [chemicalbook.com]

- 3. 1515-83-9 1-(methoxymethyl)-4-nitrobenzene [chemsigma.com]

- 4. 1pchem.com [1pchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1-Methoxy-2-methyl-4-nitrobenzene | C8H9NO3 | CID 643520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene

Introduction

1-(Methoxymethyl)-4-nitrobenzene, also known as 4-nitrobenzyl methyl ether, is an aromatic organic compound with the chemical formula C8H9NO3. Its structure features a benzene ring substituted with a methoxymethyl group (-CH2OCH3) and a nitro group (-NO2) at the para position. This molecule serves as a valuable intermediate in organic synthesis, with its utility stemming from the reactive sites offered by the nitro group, the benzylic methylene, and the aromatic ring. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(Methoxymethyl)-4-nitrobenzene is fundamental to understanding its properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule.

Caption: Molecular structure of 1-(Methoxymethyl)-4-nitrobenzene.

Table 1: Physicochemical Properties of 1-(Methoxymethyl)-4-nitrobenzene

| Property | Value | Source |

| CAS Number | 1515-83-9 | [1] |

| Molecular Formula | C8H9NO3 | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| Boiling Point | No data available | [2] |

| Storage | Sealed in a dry environment at room temperature | [2] |

| SMILES Code | O=[O-] | [2] |

Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

The synthesis of 1-(Methoxymethyl)-4-nitrobenzene can be achieved through several routes, primarily involving the etherification of 4-nitrobenzyl alcohol or the nucleophilic substitution of a 4-nitrobenzyl halide.

Method 1: Williamson Ether Synthesis from 4-Nitrobenzyl Alcohol

This is a classical and straightforward method for ether synthesis.[3] It involves the deprotonation of 4-nitrobenzyl alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent like iodomethane.

Reaction Scheme:

Caption: Williamson ether synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Experimental Protocol:

-

Preparation of the Alkoxide: To a solution of 4-nitrobenzyl alcohol in a dry, aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-nitrobenzyl alkoxide.

-

Alkylation: Iodomethane is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(Methoxymethyl)-4-nitrobenzene.

Method 2: Nucleophilic Substitution of 4-Nitrobenzyl Halide

An alternative approach involves the reaction of a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) with sodium methoxide. This is an SN2 reaction where the methoxide ion displaces the halide.

Reaction Scheme:

Caption: SN2 synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Experimental Protocol:

-

Reaction Setup: A solution of sodium methoxide in methanol is prepared (either by dissolving sodium metal in methanol or using a commercial solution). 4-Nitrobenzyl bromide, dissolved in a suitable solvent like methanol or THF, is added to the methoxide solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure completion. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is separated, washed with water, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of 1-(Methoxymethyl)-4-nitrobenzene is dictated by its functional groups: the nitro group, the aromatic ring, and the methoxymethyl group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as catalytic hydrogenation (H2/Pd-C), tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid. This transformation yields 4-(methoxymethyl)aniline, a useful building block for dyes and pharmaceuticals.

-

Nucleophilic Aromatic Substitution (SNAr): While the nitro group is a strong deactivating group for electrophilic aromatic substitution, it activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. However, since there are no leaving groups at these positions in the parent molecule, this reactivity is more relevant for derivatives.

-

Benzylic Reactivity: The methylene group adjacent to the benzene ring (the benzylic position) is activated and can be a site for radical halogenation or oxidation under specific conditions.

-

Ether Cleavage: The ether linkage can be cleaved under harsh acidic conditions (e.g., HBr or HI), which would likely also affect the nitro group.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 1-(Methoxymethyl)-4-nitrobenzene

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methoxy protons (-OCH3) around 3.3-3.5 ppm. - A singlet for the benzylic protons (-CH2-) around 4.5-4.7 ppm. - Two doublets for the aromatic protons in an AA'BB' system, with the protons ortho to the nitro group downfield (around 8.2 ppm) and the protons ortho to the methoxymethyl group upfield (around 7.5 ppm). |

| ¹³C NMR | - A signal for the methoxy carbon (-OCH3) around 58-60 ppm. - A signal for the benzylic carbon (-CH2-) around 70-75 ppm. - Four signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO2) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - C-O stretching vibration for the ether linkage around 1100 cm⁻¹. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M+) at m/z = 167. - Fragmentation patterns may include the loss of the methoxy group (-OCH3) to give a fragment at m/z = 136, and the formation of the 4-nitrobenzyl cation. |

Protocol for Spectroscopic Analysis:

-

Sample Preparation: For NMR, dissolve a few milligrams of the purified compound in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). For IR, the sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). For mass spectrometry, dissolve the sample in a volatile organic solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the spectra using standard parameters on the respective instruments (e.g., a 300 or 500 MHz NMR spectrometer, a Fourier-transform infrared spectrometer, and a mass spectrometer with a suitable ionization technique like electrospray ionization (ESI) or electron impact (EI)).[4]

-

Data Interpretation: Analyze the obtained spectra to confirm the presence of the key functional groups and the overall structure of the molecule, comparing the observed chemical shifts, vibrational frequencies, and mass-to-charge ratios with the expected values.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(Methoxymethyl)-4-nitrobenzene is not widely available, general precautions for handling nitroaromatic compounds should be followed. Related compounds like 1,2-dimethoxy-4-nitrobenzene and 4-nitroanisole are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[5][6][7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5]

-

Spills: In case of a spill, clean it up immediately while wearing appropriate PPE. Avoid generating dust.[5]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[5][6]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

Conclusion

1-(Methoxymethyl)-4-nitrobenzene is a versatile synthetic intermediate with a rich chemistry stemming from its distinct functional groups. Its synthesis is readily achievable through established organic chemistry methodologies. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development, particularly in the synthesis of more complex molecules for various applications.

References

- Simple and Effective Synthesis of Methoxymethyl Benzene and Its Applic

- Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Cheméo.

- Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Cole-Parmer.

- Simple and Effective Synthesis of Methoxymethyl Benzene and Its Application in Gasoline.

- Benzene,1-(methoxymethyl)-4-nitro- synthesis. ChemicalBook.

- 1-Methoxy-4-nitrobenzene(100-17-4)MSDS Melting Point Boiling Density Storage Transport. Guidechem.

- 1-Methoxy-4-methyl-2-nitrobenzene. PubChem.

- 1-Methoxy-2-methyl-4-nitrobenzene. PubChem.

- Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Government Department of Health and Aged Care.

- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

- SAFETY DATA SHEET - 4-Nitroanisole. Fisher Scientific.

- Benzene, 1-methoxy-4-nitro-. NIST WebBook.

- What is the synthesis route of 4-Nitrobenzyl alcohol?. Guidechem.

- De Novo Synthesis of Arenes and Heteroarenes. LMU München.

- Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Chemistry Stack Exchange.

- 1-Methoxy-4-nitrobenzene Spectra. SpectraBase.

- Synthesis of Arynes via Formal Dehydrogen

- Benzene, 1-methoxy-4-nitro- Reaction Thermochemistry D

- 1-(Methoxymethyl)-4-nitrobenzene. BLD Pharm.

- 1-METHOXY-4-NITROBENZENE.

- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.

- Benzene, 1-methoxy-4-nitro- IR Spectrum. NIST WebBook.

- 2,4-Diamino-6-hydroxy-5-nitropyrimidine. ChemicalBook.

- Process for the preparation of nitrophenyl alkyl ethers.

- Ether synthesis by etherification (alkyl

- Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds.

- Pyrvinium pamo

- The Williamson Ether Synthesis. Master Organic Chemistry.

- 2,6-Dimethylphenyl N-(2,4-dimethoxyphenyl)-N-[2-[[4-(4-methyl-1-piperazinyl)

Sources

- 1. Benzene,1-(methoxymethyl)-4-nitro- synthesis - chemicalbook [chemicalbook.com]

- 2. 1515-83-9|1-(Methoxymethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1-Methoxy-4-nitrobenzene(100-17-4)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

1-(Methoxymethyl)-4-nitrobenzene molecular weight

An In-depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9), a key nitroaromatic compound utilized as a versatile intermediate in organic synthesis. The document details its fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, and describes the standard analytical methodologies for its characterization. Emphasis is placed on the causal reasoning behind experimental choices, ensuring both scientific rigor and practical applicability. This guide is intended to serve as an authoritative resource for professionals engaged in chemical research and development, particularly in the fields of medicinal chemistry and materials science, where nitroaromatic building blocks are of significant interest.

Physicochemical Properties

1-(Methoxymethyl)-4-nitrobenzene is a substituted nitrobenzene derivative. Its core chemical identity and physical characteristics are summarized below. Accurate knowledge of these properties is critical for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| CAS Number | 1515-83-9 | [1][2][3] |

| IUPAC Name | Benzene, 1-(methoxymethyl)-4-nitro- | [1] |

| Appearance | Not specified; related compounds are typically yellow solids. | [4] |

| Storage | Sealed in dry, room temperature conditions. | [2] |

Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

The synthesis of 1-(Methoxymethyl)-4-nitrobenzene is most commonly achieved via the Williamson ether synthesis, a reliable and well-understood method for forming ethers. This pathway involves the deprotonation of a primary alcohol followed by nucleophilic substitution with an alkyl halide.

Synthetic Pathway Overview

The selected protocol involves the O-methylation of 4-nitrobenzyl alcohol using iodomethane. The reaction proceeds in two key stages: first, the formation of a sodium alkoxide intermediate, and second, the nucleophilic attack of this alkoxide on the methylating agent.

Caption: Workflow for the synthesis of 1-(Methoxymethyl)-4-nitrobenzene.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 4-nitrobenzyl alcohol.

Materials:

-

4-Nitrobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-nitrobenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes.

-

Causality Explanation: Sodium hydride is a strong, non-nucleophilic base used to quantitatively deprotonate the alcohol, forming the sodium alkoxide. Anhydrous THF is used as the solvent because NaH reacts violently with water. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.

-

-

Alkylation: After stirring at 0 °C for 30 minutes, add iodomethane (1.2 eq) dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Causality Explanation: Iodomethane is an excellent electrophile for Sₙ2 reactions. The iodide leaving group is highly stable, facilitating the nucleophilic attack by the alkoxide. The reaction is allowed to proceed at room temperature to ensure a sufficient reaction rate.

-

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.

-

Causality Explanation: A mild acid source like NH₄Cl is used to neutralize the reaction and safely decompose any remaining sodium hydride, preventing a violent reaction with pure water.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Causality Explanation: Washing with water removes water-soluble impurities (like inorganic salts), and the subsequent brine wash helps to remove residual water from the organic layer, facilitating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(Methoxymethyl)-4-nitrobenzene as a pure product.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized 1-(Methoxymethyl)-4-nitrobenzene, a combination of spectroscopic methods must be employed. This multi-faceted approach provides a self-validating system for product confirmation.

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons (~7.5-8.2 ppm, two doublets, AA'BB' system), Methylene protons (-O-CH₂ -Ar, ~4.5 ppm, singlet), Methyl protons (-O-CH₃ , ~3.4 ppm, singlet). |

| ¹³C NMR | Signals corresponding to the aromatic carbons (4 distinct peaks), the methylene carbon (~75 ppm), and the methyl carbon (~58 ppm). |

| FT-IR (Infrared) | Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. A prominent C-O ether stretch around 1100 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ corresponding to the molecular weight of 167.16. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity when analyzed on a suitable reverse-phase column.[5] |

Safety and Handling

Working with 1-(Methoxymethyl)-4-nitrobenzene requires adherence to standard laboratory safety protocols, particularly those for handling nitroaromatic compounds.

-

GHS Hazard Information: The compound is classified with the signal word "Warning" and the hazard statement H302: Harmful if swallowed.[2]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles. Handle in a well-ventilated area or a chemical fume hood.[6]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][6]

Applications in Research and Development

1-(Methoxymethyl)-4-nitrobenzene serves as a valuable building block in organic synthesis. The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals. The methoxymethyl ether acts as a stable protecting group for the benzylic alcohol, allowing for selective transformations on other parts of the molecule. This makes it a useful intermediate in the synthesis of more complex molecules for drug discovery and materials science.

References

-

Chemsrc. 1-(dimethoxymethyl)-4-nitrobenzene. [Link]

-

Matrix Fine Chemicals. 1-METHOXY-4-NITROBENZENE | CAS 100-17-4. [Link]

-

NIST. Benzene, 1-methoxy-4-nitro-. [Link]

-

ChemBK. 1-(Methoxymethyl)-4-nitrobenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). [Link]

-

PubChem. 1-Methoxy-4-methyl-2-nitrobenzene. [Link]

-

PubChem. 1-Methoxy-2-methyl-4-nitrobenzene. [Link]

- Google Patents. Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

SpectraBase. 1-Methoxy-4-nitrobenzene. [Link]

-

SIELC Technologies. 1-Methoxy-2-methyl-4-nitrobenzene. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. [Link]

-

Australian Government Department of Health. Benzene, 1-methoxy-4-nitro- - Evaluation statement. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1515-83-9|1-(Methoxymethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. Benzene,1-(methoxymethyl)-4-nitro- synthesis - chemicalbook [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 1-Methoxy-2-methyl-4-nitrobenzene | SIELC Technologies [sielc.com]

- 6. fishersci.ca [fishersci.ca]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1-(methoxymethyl)-4-nitrobenzene, a versatile nitroaromatic compound. The document delves into its chemical structure, physicochemical properties, and detailed protocols for its synthesis and characterization. A thorough analysis of its spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is presented to serve as a definitive reference for researchers. Furthermore, the guide explores the compound's reactivity, underpinned by the influence of its electron-withdrawing nitro group and the utility of the methoxymethyl ether as a functional handle. Potential applications in organic synthesis and drug discovery are also discussed, providing a forward-looking perspective on this molecule's utility. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

1-(Methoxymethyl)-4-nitrobenzene is a substituted nitroaromatic compound featuring a methoxymethyl ether attached to a benzene ring that is substituted with a nitro group at the para position. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the benzylic position, making it a valuable intermediate in organic synthesis. This guide aims to provide an in-depth understanding of its structure, a reliable method for its synthesis, and a comprehensive guide to its characterization.

Chemical Structure and Properties

The chemical structure of 1-(methoxymethyl)-4-nitrobenzene consists of a benzene ring substituted with a methoxymethyl group (-CH₂OCH₃) and a nitro group (-NO₂) at positions 1 and 4, respectively. The molecular formula is C₈H₉NO₃, and it has a molecular weight of 167.16 g/mol .[1]

Table 1: Physicochemical Properties of 1-(Methoxymethyl)-4-nitrobenzene

| Property | Value | Source |

| CAS Number | 1515-83-9 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Predicted: Pale yellow solid or oil | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) | - |

Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

The synthesis of 1-(methoxymethyl)-4-nitrobenzene can be efficiently achieved via the Williamson ether synthesis, starting from the readily available 4-nitrobenzyl alcohol. The hydroxyl group of the alcohol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, iodomethane.

Causality behind Experimental Choices

-

Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.

-

Choice of Alkylating Agent (CH₃I): Iodomethane is a highly reactive alkylating agent, and iodide is an excellent leaving group, facilitating the Sₙ2 reaction.

-

Solvent (THF): Anhydrous tetrahydrofuran is an appropriate polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.

-

Temperature: The reaction is initially performed at a low temperature (0 °C) to control the exothermic reaction of NaH with the alcohol and then allowed to warm to room temperature to ensure the completion of the reaction.

Detailed Experimental Protocol

Reaction Scheme:

4-Nitrobenzyl alcohol + NaH + CH₃I → 1-(Methoxymethyl)-4-nitrobenzene

Materials:

-

4-Nitrobenzyl alcohol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Iodomethane (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-nitrobenzyl alcohol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH.

-

Stir the reaction mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(methoxymethyl)-4-nitrobenzene.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 1-(methoxymethyl)-4-nitrobenzene.

Spectroscopic Characterization

The structural confirmation of 1-(methoxymethyl)-4-nitrobenzene is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups and analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

Aromatic Protons: The four protons on the benzene ring will appear as two doublets in the downfield region (around δ 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group will be the most deshielded.

-

Benzylic Protons (-CH₂-): A singlet corresponding to the two benzylic protons will appear around δ 4.5-4.7 ppm.

-

Methoxy Protons (-OCH₃): A singlet for the three methyl protons of the methoxy group will be observed further upfield, around δ 3.4-3.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the different carbon environments:

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group will be significantly deshielded.

-

Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected around δ 70-75 ppm.

-

Methoxy Carbon (-OCH₃): The methoxy carbon will appear upfield, around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-O-C Ether Linkage: A strong C-O stretching band in the region of 1100-1150 cm⁻¹.

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C: Bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 167. A prominent fragment would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 136, corresponding to the stable 4-nitrobenzyl cation.

Table 2: Predicted Spectroscopic Data for 1-(Methoxymethyl)-4-nitrobenzene

| Technique | Predicted Peaks |

| ¹H NMR | δ ~8.2 (d, 2H), δ ~7.5 (d, 2H), δ ~4.6 (s, 2H), δ ~3.5 (s, 3H) |

| ¹³C NMR | δ ~148 (C-NO₂), δ ~145 (C-CH₂), δ ~128 (Ar-CH), δ ~124 (Ar-CH), δ ~72 (CH₂), δ ~58 (OCH₃) |

| IR (cm⁻¹) | ~1525 (asymm. NO₂ stretch), ~1345 (symm. NO₂ stretch), ~1120 (C-O stretch) |

| MS (m/z) | 167 (M⁺), 136 (M-OCH₃)⁺ |

Reactivity and Potential Applications

The reactivity of 1-(methoxymethyl)-4-nitrobenzene is primarily dictated by the interplay between the nitro group and the methoxymethyl group.

Reactivity

-

Benzylic Position: The electron-withdrawing nitro group makes the benzylic protons more acidic and the benzylic position susceptible to nucleophilic attack, although less so than in 4-nitrobenzyl halides.[2] The ether linkage is generally stable but can be cleaved under certain conditions.[3]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine, providing a versatile functional handle for further derivatization, for example, in the synthesis of pharmaceuticals.

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution and activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Potential Applications

-

Protecting Group Chemistry: The related 4-nitrobenzyl group is often used as a photolabile protecting group for various functional groups.[4] While the methoxymethyl ether is not directly photolabile, the core structure is relevant to this area of research.

-

Intermediate in Organic Synthesis: This compound can serve as a building block for more complex molecules. The methoxymethyl group can be a stable ether, or it could be a precursor to other functional groups. The nitro group, upon reduction, provides an entry point for the introduction of an amino group.

-

Drug Discovery: Nitroaromatic compounds and their derivatives are scaffolds of interest in medicinal chemistry. For example, related structures like 1-ethynyl-4-nitrobenzene are used in the synthesis of compounds with potential anticancer and antimicrobial activities.[5]

Key Reactivity Pathways

Sources

- 1. Benzene,1-(methoxymethyl)-4-nitro- synthesis - chemicalbook [chemicalbook.com]

- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

1-(Methoxymethyl)-4-nitrobenzene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(Methoxymethyl)-4-nitrobenzene

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(methoxymethyl)-4-nitrobenzene (CAS No: 1515-83-9), a key intermediate in various chemical manufacturing processes. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, underpinned by mechanistic insights and field-proven experimental protocols. The primary focus is on the Williamson ether synthesis, detailed through two viable and robust routes: the reaction of a 4-nitrobenzyl halide with a methoxide source and the methylation of 4-nitrobenzyl alcohol. Each pathway is critically evaluated, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to 1-(Methoxymethyl)-4-nitrobenzene

1-(Methoxymethyl)-4-nitrobenzene, also known as methyl 4-nitrobenzyl ether, is an organic compound with the molecular formula C₈H₉NO₃.[1][2] Its structure features a benzene ring substituted with a methoxymethyl group (-CH₂OCH₃) and a nitro group (-NO₂) at the para position. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules where the nitro group can be further transformed into other functional groups, such as amines, and the methoxymethyl ether provides a stable benzylic linkage.

The strategic importance of this molecule lies in its utility as an intermediate. The nitro functionality can be readily reduced to an amine, opening pathways to dyes, pharmaceuticals, and materials science applications. Understanding its synthesis is therefore critical for chemists working in these fields.

Primary Synthesis Route: Williamson Ether Synthesis via 4-Nitrobenzyl Halide

The most direct and widely employed method for synthesizing 1-(methoxymethyl)-4-nitrobenzene is a variation of the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4] In this specific application, a methoxide ion acts as the nucleophile, attacking a 4-nitrobenzyl halide.

Principle and Reaction Mechanism

This pathway proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[4][5] The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide. The reaction is facilitated by the fact that benzylic halides are excellent substrates for S_{N}2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. The presence of the electron-withdrawing nitro group at the para-position does not directly participate in the substitution at the benzylic carbon through resonance in the same way it would in a nucleophilic aromatic substitution (S_{N}Ar), but it does influence the overall electronic environment of the molecule.[6]

The reaction is a single, concerted step where the carbon-oxygen bond forms concurrently with the cleavage of the carbon-halogen bond.

Figure 1: Overall reaction for the synthesis of 1-(methoxymethyl)-4-nitrobenzene from 4-nitrobenzyl bromide.

Sourcing and Preparation of Starting Materials

-

4-Nitrobenzyl Halide: The choice between 4-nitrobenzyl bromide and 4-nitrobenzyl chloride is often one of cost and reactivity. The bromide is generally more reactive but may be more expensive.

-

4-Nitrobenzyl Bromide can be synthesized via the free-radical bromination of 4-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, typically in a solvent like carbon tetrachloride.[7]

-

4-Nitrobenzyl Chloride can be prepared by the nitration of benzyl chloride. This reaction requires careful control of temperature, using a mixture of nitric and sulfuric acids.[8]

-

-

Sodium Methoxide (NaOCH₃): This is a commercially available reagent, often supplied as a solution in methanol or as a solid powder. It can also be prepared in situ by reacting sodium metal with anhydrous methanol, although this is a highly exothermic and hazardous procedure that requires stringent safety precautions.

Detailed Experimental Protocol

The following protocol is adapted from a similar synthesis of the meta-isomer and represents a robust method for preparing the target para-isomer.[9]

Materials:

-

4-Nitrobenzyl chloride (or bromide)

-

Sodium methoxide (solid or 25-30% solution in methanol)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

A round-bottom flask is charged with 4-nitrobenzyl chloride (1.0 equivalent) and methanol. The amount of methanol should be sufficient to fully dissolve the starting material upon warming.

-

To this stirred solution, add sodium methoxide (1.2-2.0 equivalents).[9] If using solid sodium methoxide, the addition may be exothermic. If using a solution, add it dropwise.

-

The reaction mixture is then heated to reflux (approximately 65 °C for methanol) and maintained for several hours (e.g., 4-22 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

After completion, the mixture is cooled to room temperature. If a precipitate (sodium chloride/bromide) forms, it can be removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the bulk of the methanol.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated.

-

The aqueous layer is extracted again with ethyl acetate.

-

The combined organic layers are washed sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.

-

The resulting crude product, typically a liquid or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel.

Process Optimization and Critical Parameters

-

Causality of Reagent Choice: The use of sodium methoxide provides a strong nucleophile necessary for an efficient S_{N}2 reaction.[6] Using methanol as the solvent is advantageous as it is the conjugate acid of the nucleophile, preventing unwanted side reactions, and it readily dissolves the reactants.[10]

-

Stoichiometry: Using a slight excess of sodium methoxide ensures the complete consumption of the 4-nitrobenzyl halide, driving the reaction to completion. However, a large excess should be avoided as it can complicate the work-up.

-

Temperature Control: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

-

Purity and Moisture: The presence of water can hydrolyze the sodium methoxide, reducing its effective concentration and potentially leading to the formation of 4-nitrobenzyl alcohol as a byproduct. Therefore, using anhydrous methanol and dry glassware is recommended.

Alternative Synthesis Route: Methylation of 4-Nitrobenzyl Alcohol

An alternative and equally valid approach is the methylation of 4-nitrobenzyl alcohol. This is also a Williamson ether synthesis, but in this case, the alkoxide is generated in situ from the corresponding alcohol.

Principle and Reaction Mechanism

This two-step, one-pot process involves:

-

Deprotonation: 4-Nitrobenzyl alcohol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to quantitatively form the sodium 4-nitrobenzyl alkoxide.

-

Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking a methylating agent like iodomethane (methyl iodide, CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in a classic S_{N}2 reaction.

Figure 2: Alternative synthesis via methylation of 4-nitrobenzyl alcohol.

Sourcing and Preparation of Starting Materials

-

4-Nitrobenzyl Alcohol: This is a common starting material, often prepared by the reduction of 4-nitrobenzaldehyde using a reducing agent like sodium borohydride (NaBH₄).[11][12]

-

Base: Sodium hydride (NaH) is a highly effective base for deprotonating alcohols. It is typically supplied as a dispersion in mineral oil, which should be washed away with a dry, non-reactive solvent like hexane before use.

-

Methylating Agent: Iodomethane (CH₃I) is a very reactive electrophile for this S_{N}2 reaction. Dimethyl sulfate is a less expensive but more toxic alternative.

Detailed Experimental Protocol

Materials:

-

4-Nitrobenzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane (Methyl Iodide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

A solution of 4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C. Hydrogen gas will evolve. The mixture is stirred until gas evolution ceases.

-

Iodomethane (1.1-1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours until TLC indicates the consumption of the starting alcohol.

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is partitioned between ethyl acetate and water. The layers are separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Comparative Analysis and Data Summary

Both discussed pathways are effective for the synthesis of 1-(methoxymethyl)-4-nitrobenzene. The choice between them often depends on the availability and cost of the starting materials. The direct reaction from 4-nitrobenzyl halide is often more atom-economical and involves fewer steps if the halide is readily available.

| Parameter | Route 1: From 4-Nitrobenzyl Halide | Route 2: From 4-Nitrobenzyl Alcohol |

| Primary Reactants | 4-Nitrobenzyl halide, Sodium methoxide | 4-Nitrobenzyl alcohol, NaH, Iodomethane |

| Solvent | Methanol | Anhydrous THF or DMF |

| Key Reagent | Sodium Methoxide | Sodium Hydride (strong base) |

| Temperature | Reflux (~65 °C) | 0 °C to Room Temperature |

| Advantages | More direct, potentially fewer steps. | Starts from a more stable alcohol. |

| Disadvantages | Halide starting material may be less stable. | Requires use of hazardous NaH and CH₃I. |

| Typical Yields | Good to excellent (often >80-90%). | Good to excellent. |

Conclusion

The synthesis of 1-(methoxymethyl)-4-nitrobenzene is most reliably achieved through the Williamson ether synthesis. The primary and most industrially scalable route involves the S_{N}2 reaction of 4-nitrobenzyl halide with sodium methoxide in methanol. This method is straightforward, high-yielding, and utilizes common laboratory reagents. An effective alternative begins with 4-nitrobenzyl alcohol, which is deprotonated with a strong base like sodium hydride before being alkylated with iodomethane. While also high-yielding, this route requires more stringent anhydrous conditions and the handling of more hazardous reagents. The selection of the optimal pathway will ultimately be guided by factors such as starting material availability, cost, and the scale of the synthesis.

References

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (n.d.). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

-

Rehman, A. U., Akkurt, M., Abbasi, M. A., Jahangir, M., & Khan, I. U. (2010). 1-Chloromethyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1667. Retrieved from [Link]

-

PrepChem.com. (n.d.). (a) Preparation of 1-(methoxymethyl)-3-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(Methoxymethyl)-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

-

Filo. (2024). Show how you would use the Williamson ether synthesis to prepare the following ethers. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Retrieved from [Link]

-

Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-METHOXY-4-NITROBENZENE | CAS 100-17-4. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-nitrobenzyl ether (C8H9NO3). Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. PubChemLite - Methyl 4-nitrobenzyl ether (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Chloromethyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Page loading... [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Situating 1-(Methoxymethyl)-4-nitrobenzene in Synthetic Chemistry

An In-depth Technical Guide to the Physical Properties of 1-(Methoxymethyl)-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9) is an aromatic organic compound featuring a benzene ring substituted with a methoxymethyl ether group (-CH₂OCH₃) and a nitro group (-NO₂) at the para position.[1][2] As a member of the aromatic nitro compounds, its physical properties are heavily influenced by the strong electron-withdrawing nature of the nitro group and the polar ether linkage.[3][4] This guide provides a comprehensive overview of its known physical characteristics, outlines standard experimental protocols for their determination, and explains the scientific rationale behind these methodologies, offering a framework for its characterization in a research and development setting.

Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1515-83-9 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Physical Appearance | Data not available; likely a pale yellow liquid or solid, typical for aromatic nitro compounds. | [3][5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [1] |

| Solubility | Expected to be insoluble or slightly soluble in water but soluble in common organic solvents like ethanol, ether, and benzene. | [3][5] |

| GHS Hazard Statement | H302: Harmful if swallowed | [1] |

Structural and Property Analysis

The interplay between the functional groups in 1-(Methoxymethyl)-4-nitrobenzene dictates its physical behavior. Understanding these relationships is key to predicting its interactions in experimental systems.

Molecular Structure and Polarity

The molecule's structure is foundational to its properties. The nitro group is a powerful electron-withdrawing group, creating a significant dipole moment across the benzene ring.[4] This high polarity results in strong intermolecular dipole-dipole interactions, which are a primary reason why aromatic nitro compounds generally exhibit higher boiling points compared to non-polar analogues of similar molecular weight.[3][5]

Caption: Molecular structure highlighting the key functional groups.

Thermal Properties: Melting and Boiling Points

While specific values are not published, we can infer behavior. Aromatic nitro compounds are often crystalline solids at room temperature, especially when symmetrically substituted, suggesting a defined melting point.[3] The expected high boiling point is a direct consequence of the strong dipole-dipole forces requiring significant thermal energy to overcome in the transition to the gas phase.

Solubility Profile

The molecule presents a dual character for solubility. The large, nonpolar benzene ring structure favors solubility in organic solvents. Conversely, the polar nitro and ether groups could allow for slight aqueous solubility, though this is generally minimal for aromatic nitro compounds.[3][5] This characteristic is critical for selecting appropriate solvent systems for reactions, purification (e.g., recrystallization or chromatography), and analysis.

Experimental Protocols for Physicochemical Characterization

Trustworthy characterization relies on a systematic workflow employing multiple spectroscopic techniques. Each method provides a unique piece of structural information, and together they serve as a self-validating system.

Caption: Workflow for the comprehensive structural elucidation of the compound.

Protocol 1: Infrared (IR) Spectroscopy for Functional Group Identification

-

Objective: To confirm the presence of key functional groups (nitro, ether, aromatic ring) by identifying their characteristic vibrational frequencies.

-

Causality: IR spectroscopy is a rapid and non-destructive technique ideal for a first-pass analysis. The energies at which bonds vibrate are unique to the type of bond and its environment, providing a molecular "fingerprint."

-

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify key peaks.

-

Expected Peaks:

-

~1520 cm⁻¹ and ~1345 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the benzene ring.

-

~1100 cm⁻¹: C-O-C stretching of the ether linkage.

-

~2950-2850 cm⁻¹: C-H stretching of the aliphatic methoxymethyl group.

-

-

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To determine the precise connectivity of atoms by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

-

Causality: NMR is the most powerful tool for unambiguous structure determination in solution. The chemical shift of a nucleus is highly sensitive to the electronic environment, and spin-spin coupling in ¹H NMR reveals which protons are adjacent to one another.

-

Methodology (¹H NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the spectrum.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Analysis:

-

Expected Signals (Chemical Shift, Integration, Multiplicity):

-

~8.2 ppm (2H, doublet): Protons on the benzene ring ortho to the electron-withdrawing nitro group.

-

~7.5 ppm (2H, doublet): Protons on the benzene ring meta to the nitro group (ortho to the methoxymethyl group).

-

~4.5 ppm (2H, singlet): Methylene protons (-CH₂-) of the methoxymethyl group.

-

~3.4 ppm (3H, singlet): Methyl protons (-CH₃) of the methoxymethyl group.

-

-

The integration values (2H, 2H, 2H, 3H) are crucial for confirming the number of protons in each unique environment.

-

-

References

-

6, Australian Department of Health and Aged Care.

-

7, Stenutz.

-

1, BLD Pharm.

-

8, Fisher Scientific.

-

2, ChemBK.

-

9, PubChem.

-

10, PubChem.

-

11, Cheméo.

-

3, EMBIBE.

-

12, Chemsrc.

-

13, ChemicalBook.

-

14, SpectraBase.

-

5, CK-12 Foundation.

-

15, Cole-Parmer.

-

16, NIST WebBook.

-

17, NIST WebBook.

-

18, Chemsrc.

-

19, ILO Encyclopaedia of Occupational Health and Safety.

-

20, Matrix Fine Chemicals.

-

21, MDPI.

-

22, ChemBK.

-

23, SIELC Technologies.

-

4, Wikipedia.

Sources

- 1. 1515-83-9|1-(Methoxymethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. embibe.com [embibe.com]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. ck12.org [ck12.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 1-methoxy-4-methyl-2-nitrobenzene [stenutz.eu]

- 8. fishersci.ca [fishersci.ca]

- 9. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methoxy-2-methyl-4-nitrobenzene | C8H9NO3 | CID 643520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, 1-methoxy-4-nitro- (CAS 100-17-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 1-(dimethoxymethyl)-4-nitrobenzene | CAS#:881-67-4 | Chemsrc [chemsrc.com]

- 13. 4920-79-0 | CAS DataBase [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]

- 17. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]

- 18. 1-(methoxymethoxymethyl)-4-nitrobenzene | CAS#:139884-17-6 | Chemsrc [chemsrc.com]

- 19. Nitrocompounds, Aromatic: Physical & Chemical Properties [iloencyclopaedia.org]

- 20. 1-METHOXY-4-NITROBENZENE | CAS 100-17-4 [matrix-fine-chemicals.com]

- 21. mdpi.com [mdpi.com]

- 22. chembk.com [chembk.com]

- 23. 1-Methoxy-2-methyl-4-nitrobenzene | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Safety and Hazards of 1-(Methoxymethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Inherent Risks

1-(Methoxymethyl)-4-nitrobenzene (CAS No. 1515-83-9) is an aromatic nitro compound with the molecular formula C8H9NO3. Its structure, featuring a nitro group on a benzene ring, places it in a class of chemicals known for their potential biological activity and associated hazards. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering field-proven insights and protocols to ensure its safe handling in a research and development setting. While specific toxicological data for 1-(Methoxymethyl)-4-nitrobenzene is limited, this document extrapolates potential hazards based on its known GHS classification and the well-documented toxicological profiles of related nitroaromatic compounds.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 1515-83-9 | BLD Pharm[1] |

| Molecular Formula | C8H9NO3 | BLD Pharm[1] |

| Molecular Weight | 167.16 g/mol | BLD Pharm[1] |

| Storage | Sealed in dry, room temperature | BLD Pharm[1] |

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile: Knowns and Inferred Risks

The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates.[1] These intermediates can induce cellular damage through various mechanisms, including oxidative stress.[2]

Potential Health Effects (Inferred from Class Data):

-

Methemoglobinemia: A primary concern with many nitrobenzene compounds is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[3][4] Symptoms of exposure can include headache, fatigue, dizziness, and cyanosis (a blueish discoloration of the skin and lips).[3] Higher levels of exposure can lead to respiratory distress, collapse, and even death.[3]

-

Carcinogenicity: Several nitroaromatic compounds are recognized as potential human carcinogens.[5] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[4] The National Toxicology Program has also listed several nitroaromatic compounds as "reasonably anticipated to be a human carcinogen".[5]

-

Systemic Toxicity: Animal studies on nitrobenzene have shown adverse effects on the liver, kidneys, and reproductive system.[6] Chronic exposure in occupational settings has been linked to symptoms similar to acute exposure, including headache, nausea, and vertigo.[4]

Given these potential risks, a cautious and proactive approach to safety is paramount when handling 1-(Methoxymethyl)-4-nitrobenzene.

Experimental Workflow: A Framework for Safe Handling

The following workflow provides a structured approach to handling 1-(Methoxymethyl)-4-nitrobenzene in a laboratory setting, from initial risk assessment to final disposal.

Caption: A flowchart outlining the immediate steps for responding to a chemical spill or personal exposure.

Detailed Emergency Protocols

In Case of a Spill:

-

Evacuate: Immediately evacuate all non-essential personnel from the area. [7]2. Notify: Alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department. [8]If the spill is large or poses a significant inhalation hazard, call emergency services. [9]3. Contain (Only if trained and safe to do so):

-

Wear appropriate PPE.

-

Use an absorbent material (e.g., vermiculite or sand) to contain the spill and prevent it from spreading.

-

Do not use combustible materials to absorb the spill.

-

-

Cleanup: For anything other than a very minor spill, cleanup should be performed by trained emergency response personnel.

-

Ventilate: Ensure the area is well-ventilated after the cleanup is complete.

In Case of Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [10]Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [10]Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel. [11]

Conclusion: A Commitment to Safety